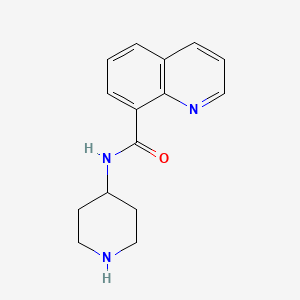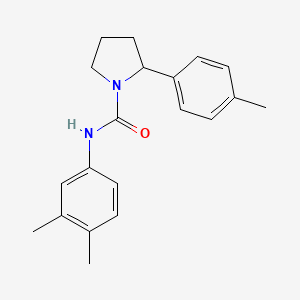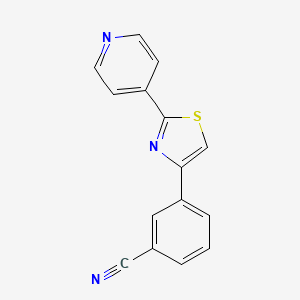![molecular formula C20H21N5O B7560362 N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7560362.png)
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. It has been widely studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders.
作用机制
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide is a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress response and anxiety. By blocking the CRF1 receptor, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders.
Biochemical and Physiological Effects:
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It reduces the activity of the HPA axis, leading to a reduction in the release of stress hormones such as cortisol. This leads to a reduction in anxiety-like behaviors and stress-related disorders. N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has also been shown to increase the activity of the mesolimbic dopamine system, which is involved in reward processing and motivation. This suggests its potential as a treatment for addiction.
实验室实验的优点和局限性
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the CRF1 receptor, which allows for the specific targeting of this receptor. This makes it a useful tool for studying the role of the CRF1 receptor in various disorders. However, one limitation is that it has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
未来方向
There are a number of future directions for research on N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. One area of interest is the potential use of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide as a treatment for anxiety disorders, depression, addiction, and stress-related disorders. Further studies are needed to determine the efficacy and safety of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide in humans. Additionally, future research could focus on the development of more water-soluble and longer-lasting formulations of N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide. Finally, research could focus on the role of the CRF1 receptor in other disorders, such as inflammatory and autoimmune disorders.
合成方法
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide can be synthesized via a multi-step process involving the reaction of 3-(tetrazol-1-yl)benzoic acid with cyclopentylmethyl bromide, followed by reduction with sodium borohydride and subsequent reaction with phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, addiction, and stress-related disorders. It has been shown to reduce anxiety-like behaviors in animal models and has potential as a treatment for anxiety disorders. N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has also been studied for its potential as an antidepressant and has been shown to reduce depressive-like behaviors in animal models. Additionally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for addiction. Finally, N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide has been studied for its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(17-11-6-12-18(13-17)25-14-21-23-24-25)22-19(16-9-4-5-10-16)15-7-2-1-3-8-15/h1-3,6-8,11-14,16,19H,4-5,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOHHXORSQHRAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopentyl(phenyl)methyl]-3-(tetrazol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)

![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)


![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)